5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves several steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Chemical Reactions Analysis
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antiviral properties make it useful in biological studies.
Medicine: Its kinase inhibitory activity is of particular interest in cancer research.
Industry: The compound’s antioxidant properties are valuable in the development of industrial materials.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is achieved by binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits significant antibacterial and antifungal activities.
Properties
CAS No. |
2639426-07-4 |
---|---|
Molecular Formula |
C7H11Cl2N3 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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